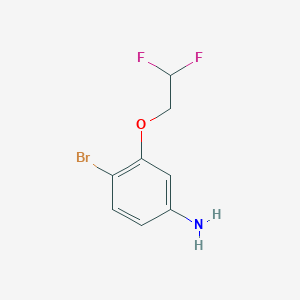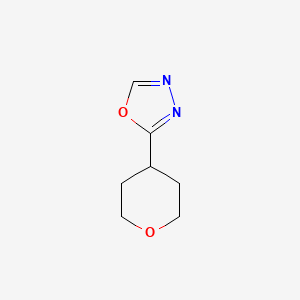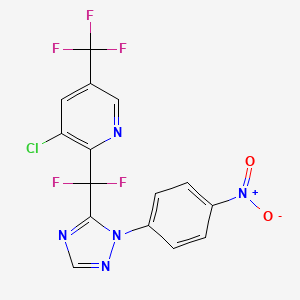
3-chloro-2-(difluoro(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)methyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-chloro-2-(difluoro(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)methyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H7ClF5N5O2 and its molecular weight is 419.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-(difluoro(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)methyl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-(difluoro(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)methyl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis in Antifungal Agents
The compound is involved in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. Voriconazole's synthesis involves setting the relative stereochemistry in the addition of a pyrimidine derivative, demonstrating the compound's relevance in the development of crucial medicinal chemistry (Butters et al., 2001).
Application in Organic Light-Emitting Diodes
This compound has been explored in the context of phosphorescent materials for organic light-emitting diodes (OLEDs). A study investigated the vibrationally resolved phosphorescence spectra of iridium(III) complexes with derivatives of this compound, demonstrating its potential in the field of materials science and engineering (Guo et al., 2019).
Role in Pesticide Synthesis
2,3-Dichloro-5-trifluoromethyl pyridine, a related derivative, is widely used in the synthesis of pesticides, indicating the compound's significance in agricultural chemistry (Lu Xin-xin, 2006).
Key Intermediate in Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of nicotinic acid derivatives, which are crucial in the development of COMT inhibitors, highlighting its importance in pharmaceutical research (Kiss et al., 2008).
Antioxidant Activity
Derivatives containing this compound have been synthesized and tested for their antioxidant activity, showing potential in the field of medicinal chemistry and pharmacology (Tumosienė et al., 2019).
Fungicide Development
The compound's derivatives have been studied for their application as fungicides, notably in the synthesis of fluazinam, demonstrating its relevance in agricultural and environmental sciences (Jeon et al., 2013).
properties
IUPAC Name |
3-chloro-2-[difluoro-[2-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF5N5O2/c16-11-5-8(15(19,20)21)6-22-12(11)14(17,18)13-23-7-24-25(13)9-1-3-10(4-2-9)26(27)28/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVJSMCERKHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NC=N2)C(C3=C(C=C(C=N3)C(F)(F)F)Cl)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(difluoro(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)methyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)
![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)
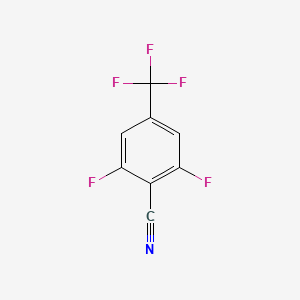
![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)
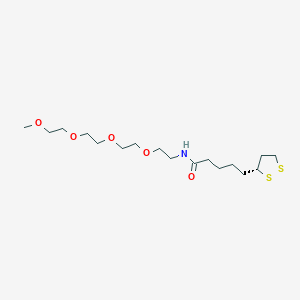

![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)

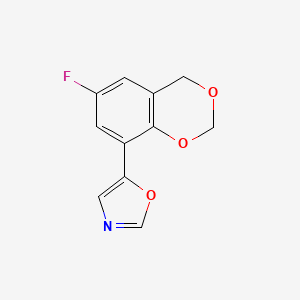
![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)
